molecular formula C8H7BrN2O B160331 (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 136117-71-0

(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No. B160331
CAS RN: 136117-71-0
M. Wt: 227.06 g/mol
InChI Key: SDEYJBQEUWYUMO-UHFFFAOYSA-N
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Description

“(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol. It is used in organic syntheses and as pharmaceutical intermediates . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7BrN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-4,12H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Novel Synthesis Methods and Chemical Reactions

  • Extended π-Conjugated Systems : A study by Shaabani et al. (2009) developed bis-3-aminoimidazo[1,2-a]pyridines, pyrimidines, and pyrazines as extended π-conjugated systems through a novel synthesis method.
  • Regioselective Synthesis : Aggarwal et al. (2016) discussed a regioselective synthesis method for imidazo[1,2-a]pyridines, contributing to the field of organic synthesis (Aggarwal et al., 2016).
  • New Multi-Component Reaction : Research by Schwerkoske et al. (2005) introduced a one-step solution phase synthesis for 3-aminoimidazo[1,2-a]pyridines (Schwerkoske et al., 2005).
  • Chemodivergent Synthesis : A study by Liu et al. (2019) focused on the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines (Liu et al., 2019).
  • Efficient Alkenylation : Koubachi et al. (2008) explored the palladium-catalyzed alkenylation of imidazo[1,2-a]pyridines, contributing to the development of functionalized compounds (Koubachi et al., 2008).

Structural and Chemical Properties

  • Crystallographic Studies : Research on the synthesis and structural characterization of related compounds provided insights into molecular conformations and hydrogen bonding patterns, as discussed by Böck et al. (2021) (Böck et al., 2021).
  • Synthesis and Characterization : Achugatla et al. (2017) reported on the synthesis and characterization of benzamide derivatives, highlighting the importance of spectroscopic analysis (Achugatla et al., 2017).
  • Novel Tetracyclic Derivatives : The synthesis of tetracyclic imidazo[1,2-a]pyridine derivatives was explored by Changunda et al. (2020), indicating advancements in nucleophilic aromatic substitution (Changunda et al., 2020).

Applications in Photonic and Material Sciences

  • Low Cost Emitters with Large Stokes' Shift : A study by Volpi et al. (2017) focused on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with notable optical properties, relevant for photonic applications (Volpi et al., 2017).
  • Catalytic Reactivity : The paper by Duda et al. (1997) discussed the catalytic activity of iron(III) catecholate complexes, indicating potential applications in catalysis and material science (Duda et al., 1997).

Safety and Hazards

“(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol” is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(6-bromoimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEYJBQEUWYUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568170
Record name (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136117-71-0
Record name 6-Bromoimidazo[1,2-a]pyridine-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136117-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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